molecular formula C22H21FN4O B2960865 6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955849-46-4

6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2960865
CAS RN: 955849-46-4
M. Wt: 376.435
InChI Key: UAWBFZIIWLIYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyridazin-7(6H)-one core, which is a bicyclic system containing a pyrazole ring fused with a pyridazine ring . The molecule also contains a fluorobenzyl group, an isopropyl group, and an o-tolyl group attached to the core structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazin-7(6H)-one core suggests that the molecule may have interesting electronic properties, as these types of structures are often seen in compounds with fluorescent or light-emitting properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazolo[3,4-d]pyridazine derivatives, including those structurally related to the compound , focuses on their synthesis and structural characterization. For example, studies have detailed the synthesis of various pyrazolo[3,4-d]pyrimidines and related compounds, exploring their chemical properties and the effects of different substituents on their activities and stabilities (Kelley et al., 1995; Kalai et al., 2021). These studies lay the groundwork for understanding the chemical framework and potential modifications to enhance desired properties.

Biological Activities and Potential Therapeutic Applications

Several studies have investigated the biological activities of compounds similar to "6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one," revealing a wide range of potential therapeutic applications. For instance, derivatives of pyrazolo[3,4-d]pyridazine have been evaluated for their anticonvulsant (Kelley et al., 1995), anticancer (Hammam et al., 2005), and anti-inflammatory activities (Khalifa & Abdelbaky, 2008). These findings highlight the potential of such compounds in the development of new drugs with specific biological targets.

Advanced Material Applications

Research has also explored the use of pyrazolo[3,4-d]pyridazine derivatives in the field of materials science, particularly in the creation of novel phosphors for organic light-emitting diodes (OLEDs). Studies have demonstrated that these compounds can serve as efficient blue-emitting materials, with their properties being finely tunable by substituent modification (Kuo et al., 2018). This application underscores the versatility of pyrazolo[3,4-d]pyridazine derivatives beyond biomedical research, extending into advanced electronic and photonic technologies.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used in the development of OLEDs, its mechanism of action might involve the emission of light when an electric current is applied .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-14(2)20-17-12-24-27(19-11-7-4-8-15(19)3)21(17)22(28)26(25-20)13-16-9-5-6-10-18(16)23/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWBFZIIWLIYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=CC=C4F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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